molecular formula C10H11BrF3N3 B12907467 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 917895-58-0

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12907467
CAS No.: 917895-58-0
M. Wt: 310.11 g/mol
InChI Key: KYJALVYQCCCFPV-UHFFFAOYSA-N
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Description

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C9H11BrClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cell proliferative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of N-cyclopentylpyrimidin-4-amine: This is achieved by reacting cyclopentylamine with a pyrimidine derivative.

    Introduction of Bromine and Trifluoromethyl Groups: The bromine and trifluoromethyl groups are introduced through bromination and trifluoromethylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell proliferation, thereby inhibiting the growth of cancer cells. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling pathways that lead to cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-Bromo-n-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

CAS No.

917895-58-0

Molecular Formula

C10H11BrF3N3

Molecular Weight

310.11 g/mol

IUPAC Name

5-bromo-N-cyclopentyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H11BrF3N3/c11-7-5-15-9(10(12,13)14)17-8(7)16-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16,17)

InChI Key

KYJALVYQCCCFPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2Br)C(F)(F)F

Origin of Product

United States

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